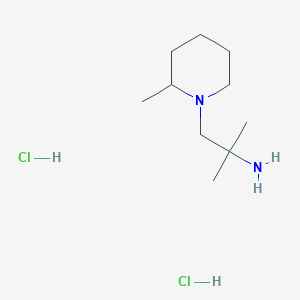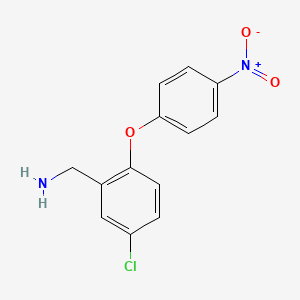
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride
描述
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is a chemical compound with the molecular formula C7H2Cl2F3NO. It is known for its unique structure, which includes a trifluoromethyl group and a chloro group attached to an isonicotinoyl chloride backbone. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride typically involves the chlorination of 2-chloro-5-(trifluoromethyl)isonicotinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C7H2ClF3NO2} + \text{SOCl2} \rightarrow \text{C7H2Cl2F3NO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 2-chloro-5-(trifluoromethyl)isonicotinic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base (e.g., NaOH) under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: The major products are substituted derivatives of this compound, such as amides, esters, and thioesters.
Hydrolysis: The major product is 2-chloro-5-(trifluoromethyl)isonicotinic acid.
Reduction: The major product is the corresponding amine derivative.
科学研究应用
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride involves its interaction with nucleophiles, leading to the formation of various substituted derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
- 2-Chloroisonicotinoyl chloride
- 5-(Trifluoromethyl)isonicotinoyl chloride
- 2-Bromo-5-(trifluoromethyl)isonicotinoyl chloride
Uniqueness
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing ability, making it more reactive in nucleophilic substitution reactions compared to similar compounds without the trifluoromethyl group.
属性
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-5-1-3(6(9)14)4(2-13-5)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLLPPGPIGUJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline](/img/structure/B1407583.png)


![2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B1407586.png)
![(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride](/img/structure/B1407589.png)



![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407599.png)




